molecular formula C21H34N2O4 B5101082 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-cycloheptylpiperazine;oxalic acid

1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-cycloheptylpiperazine;oxalic acid

Cat. No.: B5101082
M. Wt: 378.5 g/mol
InChI Key: QUKKLZJQICKCRA-UHFFFAOYSA-N
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Description

1-(2-Bicyclo[221]hept-5-enylmethyl)-4-cycloheptylpiperazine;oxalic acid is a complex organic compound that features a bicyclic structure

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-cycloheptylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2.C2H2O4/c1-2-4-6-19(5-3-1)21-11-9-20(10-12-21)15-18-14-16-7-8-17(18)13-16;3-1(4)2(5)6/h7-8,16-19H,1-6,9-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKKLZJQICKCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)CC3CC4CC3C=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-cycloheptylpiperazine typically involves multiple steps, starting with the preparation of the bicyclic core. One common method involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile to form the bicyclo[2.2.1]hept-5-ene structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-cycloheptylpiperazine is unique due to its combination of a bicyclic core with a piperazine and cycloheptyl group. This structure imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds .

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